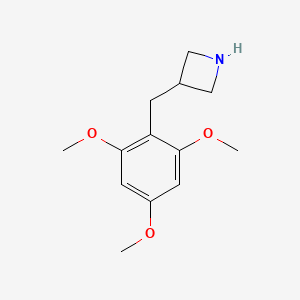

3-(2,4,6-Trimethoxybenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

3-[(2,4,6-trimethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C13H19NO3/c1-15-10-5-12(16-2)11(13(6-10)17-3)4-9-7-14-8-9/h5-6,9,14H,4,7-8H2,1-3H3 |

InChI Key |

KXAZLIZBKSDPQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CC2CNC2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine Core Construction

Cycloaddition Reactions in Azetidine (B1206935) Synthesis

Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are among the most efficient methods for building ring systems. mdpi.com For azetidines, various modes of cycloaddition have been developed, providing access to a wide range of substitution patterns and functional groups.

The [2+2] cycloaddition is a cornerstone of four-membered ring synthesis. In the context of azetidines, this typically involves the reaction of a two-atom component (like an imine or alkene) with another two-atom component (like a ketene (B1206846) or another alkene) to directly form the heterocyclic ring.

The Staudinger synthesis is a classic and highly versatile method for the construction of β-lactams (azetidin-2-ones) via the [2+2] cycloaddition of a ketene and an imine. mdpi.com Discovered by Hermann Staudinger in 1907, this reaction remains one of the most general approaches to variously substituted 2-azetidinones. The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that subsequently cyclizes.

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents and reaction conditions. mdpi.com The competition between direct ring closure of the zwitterionic intermediate and its isomerization influences whether the cis or trans β-lactam is formed. mdpi.com Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. mdpi.com

To synthesize a precursor for 3-(2,4,6-Trimethoxybenzyl)azetidine, one could envision a Staudinger reaction between an imine derived from 2,4,6-trimethoxybenzaldehyde (B41885) and an appropriate ketene. The resulting 3-substituted-4-(2,4,6-trimethoxyphenyl)azetidin-2-one could then be chemically modified and reduced to the target azetidine. The stereoselectivity would be a critical consideration, with reaction temperature and solvent choice playing key roles. mdpi.com For instance, reactions carried out at higher temperatures often favor the formation of the more thermodynamically stable trans product. mdpi.com

Table 1: General Parameters of the Staudinger [2+2] Cycloaddition

| Parameter | Description | Typical Examples | Reference(s) |

|---|---|---|---|

| Reactant 1 | Imine | N-aryl, N-alkyl, N-sulfonyl imines | mdpi.com |

| Reactant 2 | Ketene | Often generated in situ from acyl chlorides (e.g., chloroacetyl chloride, phenoxyacetyl chloride) and a base (e.g., triethylamine). | mdpi.com |

| Catalyst/Base | Tertiary Amine | Triethylamine (Et₃N), 2,6-lutidine | mdpi.com |

| Solvent | Aprotic Solvent | Dichloromethane (CH₂Cl₂), Toluene (B28343), THF | mdpi.com |

| Product | Azetidin-2-one (B1220530) (β-Lactam) | Variously substituted monocyclic β-lactams | mdpi.com |

The aza-Paternò-Büchi reaction is the photochemical equivalent of the Paternò-Büchi reaction, involving a [2+2] cycloaddition between an excited-state imine and a ground-state alkene to yield an azetidine. rsc.orgnih.gov This method is a highly atom-economical way to produce functionalized azetidines directly. nih.gov However, its application has faced challenges, primarily due to the efficient E/Z isomerization of the imine from its excited state, which competes with the desired cycloaddition. nih.govresearchgate.net

To overcome these limitations, research has focused on intramolecular variants or the use of cyclic imine equivalents. nih.gov Recent advancements have enabled intermolecular aza-Paternò-Büchi reactions through visible-light-mediated triplet energy transfer catalysis, expanding the scope to include acyclic imines or their precursors like oximes. researchgate.net The success of these reactions often depends on matching the frontier molecular orbital energies of the alkene and the imine component to promote cycloaddition over competing pathways. researchgate.net Both direct irradiation with UV light and photosensitized reactions have been employed. nih.gov

For the synthesis of the this compound core, a hypothetical aza-Paternò-Büchi reaction could involve the photochemical cycloaddition of an N-protected imine with an alkene such as 3-(2,4,6-trimethoxyphenyl)prop-1-ene. The choice of photosensitizer and wavelength would be critical to selectively excite the imine component and achieve the desired [2+2] cycloaddition.

Table 2: Key Features of the Aza-Paternò-Büchi Reaction

| Feature | Description | Example Substrates | Reference(s) |

|---|---|---|---|

| Reaction Type | Photochemical [2+2] Cycloaddition | Imine + Alkene | rsc.orgnih.gov |

| Activation | UV Light or Visible Light with Photosensitizer | Acetone (sensitizer), Iridium or Ruthenium complexes (photocatalysts) | nih.govresearchgate.net |

| Imine Component | Cyclic imines, acyclic oximes, sulfonylimines | 2-Isoxazoline carboxylates, ketone-derived sulfonylimines | rsc.orgresearchgate.net |

| Alkene Component | Electron-rich, unactivated, or styrenyl alkenes | Styrenes, dienes, furans | nih.gov |

| Key Challenge | Competitive E/Z isomerization of the excited imine | N/A | nih.govresearchgate.net |

While [2+2] and [3+2] cycloadditions are more common, [3+1] cycloadditions offer another strategic route to four-membered rings. Copper(I)-catalyzed [3+1] cycloadditions have been developed for the synthesis of azetidines and their derivatives. One such strategy involves a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgresearchgate.net This method proceeds via a radical cascade cyclization involving double C-H activation and is characterized by its operational simplicity and the use of an inexpensive catalyst. the-innovation.orgresearchgate.net Another copper(I)-catalyzed [3+1] approach reacts alkenyldiazoacetates with iminoiodinanes, which proceeds through the formation and subsequent ring-expansion of an aziridinyldiazoacetate intermediate to afford functionalized 2-azetines. nih.govresearchgate.net These azetines are direct precursors to azetidine-2-carboxylic acid derivatives. nih.gov

Although not catalyzed by copper, another notable [3+1] strategy for azetidine synthesis is the reaction of azomethine ylides (as the three-atom component) with isocyanides (as the one-atom component). rsc.org This approach can be rendered enantioselective using chiral catalysts. rsc.org

To apply a [3+1] cycloaddition strategy towards this compound, one could hypothetically employ a radical cascade cyclization. This might involve reacting an amine precursor with an alkyne bearing the 2,4,6-trimethoxybenzyl moiety under photo-induced copper catalysis.

Azetidine-2,4-diones, also known as malonyl imides, are a specific class of azetidine derivatives. Their synthesis can be achieved through tandem or one-pot cyclization reactions. A novel and efficient method involves a Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686). rsc.org This one-pot protocol constructs the azetidine-2,4-dione (B14163061) core through a sequence of Knoevenagel condensation, hydration, and a final C-N cyclization. rsc.org This method provides direct access to 3-substituted azetidine-2,4-diones.

Given that this reaction utilizes aromatic aldehydes as a starting material, it is directly applicable to the synthesis of a precursor for the target compound. Employing 2,4,6-trimethoxybenzaldehyde in this Sn(II)-catalyzed tandem reaction with ethyl cyanoacetate would be expected to yield 3-(2,4,6-trimethoxyphenyl)azetidine-2,4-dione. Another reported method for accessing the azetidine-2,4-dione core is through the photoinduced ring contraction of succinimides. acs.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov MCRs are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of functionalized azetidines. thieme-connect.deresearchgate.net One innovative approach involves a four-component reaction that leverages the strain-release of highly reactive azabicyclo[1.1.0]butane (ABB) intermediates. nih.gov This strategy allows for the modular and rapid assembly of substituted azetidines. Another example is a copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org A chitosan-based MCR has also been reported, where chitosan (B1678972), an aldehyde (like benzaldehyde), and p-toluenesulfonylmethyl isocyanide (TOSMIC) react to form an azetidine-fused chitosan derivative. nih.gov This highlights the versatility of MCRs in modifying complex biomolecules.

A hypothetical MCR for synthesizing a derivative of this compound could adapt the TOSMIC-based approach. The reaction of an appropriate amine, 2,4,6-trimethoxybenzaldehyde, and TOSMIC could potentially assemble a highly substituted azetidine ring bearing the desired benzyl (B1604629) group at the C3 position.

Table 3: Overview of Selected Multi-Component Reactions for Azetidine Synthesis

| MCR Strategy | Components | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Strain-Release Anion Relay | Azabicyclo[1.1.0]butyl-lithium + 3 Electrophiles | Sequential addition, -78 °C to 0 °C | 1,3,3-Trisubstituted azetidines | nih.gov |

| Copper-Catalyzed Cycloaddition | Terminal alkyne + Sulfonyl azide (B81097) + Carbodiimide | CuI, mild conditions | 2-(Sulfonylimino)-4-(alkylimino)azetidines | organic-chemistry.org |

| TOSMIC-Based MCR | Amine (e.g., Chitosan) + Aldehyde + TOSMIC | BF₃-silica supported, EtOH | Substituted azetidines | nih.gov |

[2+2] Cycloaddition Approaches

Ring Contraction Strategies

Ring contraction strategies offer a powerful means of accessing strained ring systems from more readily available, larger heterocyclic precursors.

A notable ring contraction approach involves the conversion of pyrrolidinones to azetidines. A robust method for the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones has been developed. nih.govacs.orgorganic-chemistry.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism. acs.org The process is initiated by the nucleophilic attack of an alcohol or aniline (B41778) on the activated amide carbonyl of the N-sulfonylpyrrolidinone, leading to the opening of the five-membered ring. The resulting intermediate, a γ-amido anion bearing an α-bromide, then undergoes an intramolecular S\textsubscriptN2 reaction to furnish the four-membered azetidine ring. nih.govacs.org

A key advantage of this methodology is the ability to control the diastereoselectivity of the resulting azetidine. The choice of base used in the ring contraction step can significantly influence the stereochemical outcome, allowing for the selective formation of either the cis or trans diastereomer. acs.org For instance, the use of potassium carbonate can favor the formation of one diastereomer, while other bases may lead to the opposite stereoisomer. acs.org

Table 1: Diastereoselective Ring Contraction of a Substituted α-Bromo N-Sulfonylpyrrolidinone

| Base | Diastereomeric Ratio (cis:trans) |

|---|---|

| K₂CO₃ | >95:5 |

| DBU | 15:85 |

This table illustrates the influence of the base on the diastereoselectivity of the azetidine formation from a model α-bromo N-sulfonylpyrrolidinone substrate.

Intramolecular Cyclization and Amination Approaches

Intramolecular reactions that form the azetidine ring are among the most common and versatile strategies for their synthesis. These methods rely on the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.

The intramolecular S\textsubscriptN2 reaction is a classical and widely employed method for the construction of the azetidine ring. nih.govfrontiersin.org This approach typically involves a γ-aminohalide or a related substrate where a nitrogen nucleophile displaces a leaving group at the γ-position. For example, the cyclization of N-protected 3-amino-1-halopropanes is a common route to the corresponding N-protected azetidines. researchgate.net The efficiency of this reaction is often dependent on the nature of the protecting group on the nitrogen atom and the specific leaving group employed.

The direct functionalization of C–H bonds represents a highly atom-economical and efficient strategy for heterocycle synthesis. Intramolecular C–H amination reactions have emerged as a powerful tool for the construction of azetidines.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA)-protected amine substrates provides an effective route to azetidines. acs.orgorganic-chemistry.orgnih.gov This method is characterized by its use of relatively low catalyst loadings, inexpensive reagents, and mild operating conditions. organic-chemistry.orgnih.gov The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle and can exhibit high diastereoselectivity. organic-chemistry.org

Rhodium-catalyzed C-H amination has also been explored for the synthesis of nitrogen-containing heterocycles. While often applied to the formation of larger rings, the principles of rhodium-catalyzed C-H amination can be extended to the synthesis of azetidines from appropriately designed precursors. nsf.gov These reactions often proceed through the in situ formation of a nitrene intermediate that subsequently inserts into a C-H bond.

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| N-(2-methylpropyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂ | 85 |

| N-(2-ethylbutyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂ | 78 |

This table provides examples of palladium-catalyzed intramolecular C-H amination reactions to form azetidines from picolinamide-protected amines.

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another direct method for the synthesis of nitrogen heterocycles. While more commonly applied to the synthesis of five- and six-membered rings, recent advances have demonstrated its utility for the formation of azetidines. berkeley.edu

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This reaction proceeds with high regioselectivity, favoring the 4-exo-tet cyclization pathway. Computational studies suggest that the coordination of the lanthanum catalyst to the substrate plays a crucial role in controlling the regiochemical outcome. nih.gov

A variety of transition metals have been employed to catalyze the intramolecular cyclization of functionalized precursors to yield azetidines and other nitrogen heterocycles.

Gold-catalyzed cyclizations have become a powerful tool in organic synthesis. For instance, gold(I)-catalyzed intramolecular cyclization of N-propargylsulfonamides can be used to generate chiral azetidin-3-ones. nih.gov This reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov Gold catalysts are also effective in mediating the cycloisomerization of 1,6-enynes to construct complex polycyclic systems containing nitrogen heterocycles. rsc.org

Palladium-catalyzed reactions, beyond the C-H aminations mentioned earlier, are widely used in the synthesis of nitrogen heterocycles. Palladium catalysts can be used to effect the intramolecular amination of C-H bonds in various positions, leading to the formation of azetidines, pyrrolidines, and indolines. acs.orgorganic-chemistry.orgnih.govthieme-connect.de

Lanthanum-catalyzed intramolecular reactions, as discussed in the context of hydroamination, provide a mild and efficient route to functionalized azetidines from epoxy amine precursors. nih.govfrontiersin.org The Lewis acidic nature of the lanthanide catalyst is key to the activation of the epoxide for nucleophilic attack by the tethered amine. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Intramolecular Cyclizations for Azetidine Synthesis

| Catalyst Type | Reaction Type | Precursor | Product |

|---|---|---|---|

| Gold (Au) | Oxidative Cyclization | N-propargylsulfonamide | Azetidin-3-one |

| Palladium (Pd) | C-H Amination | Picolinamide-protected amine | Azetidine |

| Lanthanum (La) | Aminolysis of Epoxide | cis-3,4-Epoxy amine | 3-Hydroxyazetidine |

This table summarizes various transition metal-catalyzed intramolecular cyclization strategies for the synthesis of the azetidine core.

Strain-Release Homologation Methods

A powerful strategy for constructing the azetidine ring involves the concept of strain-release homologation. This approach utilizes highly strained bicyclic precursors, such as azabicyclo[1.1.0]butanes, which undergo ring-opening and functionalization to yield the less strained azetidine core.

One notable method involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C-N bond. acs.orgacs.org This process is driven by the release of ring strain and proceeds with high stereospecificity. acs.org This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. acs.orgacs.org A multi-component variation of this strategy, involving a nih.govthieme-connect.com-Brook rearrangement/strain-release-driven anion relay sequence, has also been developed for the modular synthesis of substituted azetidines. nih.gov

The following table summarizes the key aspects of this strain-release homologation method:

| Feature | Description |

| Precursor | Azabicyclo[1.1.0]butane |

| Key Intermediate | Azabicyclo[1.1.0]butyl lithium |

| Reaction Partner | Boronic Ester |

| Driving Force | Release of Ring Strain |

| Key Transformation | 1,2-migration and C-N bond cleavage |

| Stereochemistry | Stereospecific |

| Product | Functionalized Azetidinyl Boronic Ester |

| Advantages | Modular, wide substrate scope, access to complex azetidines |

Functionalization of Pre-existing Azetidine Rings

Once the azetidine core is formed, its further functionalization is crucial for creating diverse molecular architectures. Several methods have been developed to selectively introduce substituents onto the azetidine ring.

The directing ability of the azetidine ring itself can be harnessed for regioselective C-H functionalization of attached aryl groups. nih.govacs.org Specifically, the nitrogen atom of the azetidine can direct lithiation to the ortho-positions of an aryl substituent. nih.govthieme-connect.com The choice of the N-substituent on the azetidine ring is critical for controlling the regioselectivity of the lithiation. thieme-connect.comuniba.it For instance, N-alkyl azetidines typically lead to ortho-C–H functionalization of an attached aryl ring, while N-Boc protected azetidines favor α-benzylic lithiation. thieme-connect.comacs.org This method allows for the site-selective introduction of various electrophiles, leading to a wide range of functionalized aryl azetidines. nih.govthieme-connect.com The reaction conditions can be fine-tuned to achieve different substitution patterns, including up to exhaustive substitution of the aromatic ring. nih.gov

Key factors influencing the regioselectivity of azetidine lithiation are presented in the table below:

| N-Substituent | Site of Lithiation |

| Alkyl group | ortho-C-H of aryl ring |

| Boc group | α-Benzylic position |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven to be powerful tools for the functionalization of azetidines. researchgate.netmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com Azetidine-based ligands can be employed to create highly active and water-stable palladium(II) catalysts for these reactions. researchgate.net Such catalytic systems have shown high efficacy in the coupling of aryl bromides and even less reactive aryl chlorides with arylboronic acids. researchgate.netmdpi.com The strain within the palladium-metallacycle, influenced by the azetidine ring, can impact the outcome of the Suzuki-Miyaura reaction. mdpi.comresearchgate.net

Photochemical methods offer a mild and efficient way to modify azetidine structures. bohrium.com For example, the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids can be achieved using visible light photoredox catalysis. digitellinc.com This process generates tertiary benzylic azetidine radicals which can then react with activated alkenes to form 3-aryl-3-alkyl substituted azetidines. digitellinc.com Another photochemical approach is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, which can be used to construct the azetidine ring itself. researchgate.netresearchgate.net Subsequent modifications of the resulting azetidine products can then be performed. researchgate.net Additionally, the Norrish–Yang cyclization, a photochemical process involving a 1,5-hydrogen atom transfer followed by ring closure, can be used to synthesize azetidinols from α-aminoacetophenones. beilstein-journals.org These azetidinols can then undergo ring-opening reactions to generate other functionalized molecules. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of Azetidines

Ring-Opening Reactions of Azetidines

The significant ring strain within the azetidine (B1206935) heterocycle is a key driver for reactions that lead to the cleavage of the C-N or C-C bonds of the ring. rsc.orgrsc.org These reactions are thermodynamically favorable as they relieve the strain, resulting in more stable, acyclic products.

The azetidine ring is susceptible to cleavage by nucleophiles, a reaction that typically requires activation of the ring. The nitrogen atom's lone pair of electrons makes it a target for electrophiles. Protonation or alkylation of the nitrogen atom forms a positively charged azetidinium ion. researchgate.netrsc.org This transformation converts the amino group into a better leaving group, facilitating nucleophilic attack at one of the ring carbons (a C-N bond cleavage) in an SN2-type reaction. nih.gov

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is influenced by steric and electronic factors. researchgate.net For instance, studies on various substituted azetidinium salts treated with nucleophiles like azide (B81097), benzylamine, or acetate have shown that attack often occurs regioselectively at the less substituted carbon position. researchgate.netnih.gov In the case of 3-(2,4,6-Trimethoxybenzyl)azetidine, activation via N-alkylation or N-protonation would likely lead to nucleophilic attack at the C4 position, which is sterically less hindered than the C2 position.

Furthermore, azetidines containing a basic ring nitrogen can undergo ring cleavage when exposed to agents like alkyl bromides and acyl chlorides, which quaternize the nitrogen and promote subsequent nucleophilic attack. researchgate.net

Azetidines can undergo decomposition through intramolecular ring-opening reactions, particularly under acidic conditions. acs.orgnih.govacs.org This pathway is observed when a substituent on the azetidine contains a nucleophilic group that can attack the strained ring. A notable example involves N-substituted azetidines bearing a pendant amide group. acs.orgnih.gov In an acidic medium, the azetidine nitrogen is protonated, which activates the ring for nucleophilic attack. The nearby amide oxygen can then attack one of the ring carbons, leading to the cleavage of the C-N bond and formation of a more stable, larger ring system or an acyclic product. nih.gov

The rate of this decomposition is highly sensitive to pH, with faster degradation occurring at lower pH values. acs.org The stability of the azetidine is therefore linked to the pKa of the ring nitrogen; electron-withdrawing groups on the nitrogen can lower its basicity, reducing the propensity for protonation and thus increasing stability against acid-mediated decomposition. acs.org

The stability of various N-substituted azetidines against intramolecular decomposition highlights these structural effects.

| N-Substituent Group | Effect on Azetidine Nitrogen | Relative Stability (Half-Life, T1/2) | Reference |

|---|---|---|---|

| N-Phenyl Analogs | Less electron-withdrawing | Lower stability, shorter T1/2 | acs.org |

| N-Pyridyl Analogs | More electron-withdrawing (delocalization) | Higher stability, longer T1/2 | acs.org |

| Increased Alkyl Chain Length between Azetidine and Amide | Reduces favorability of intramolecular attack | Progressively longer T1/2 | acs.orgacs.org |

The chemical reactivity of azetidines is fundamentally linked to their considerable ring strain. rsc.orgresearchgate.net The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 27.7 kcal/mol) and the relatively stable, strain-free five-membered pyrrolidine ring (approx. 5.4 kcal/mol). rsc.org

This substantial strain energy is the thermodynamic driving force behind the ring-opening reactions. researchgate.net While the ring is significantly more stable than that of aziridines, allowing for easier handling, its inherent strain provides a unique reactivity profile that can be triggered under specific conditions, such as the presence of strong acids or electrophiles. rsc.orgrsc.org Replacing the strained azetidine ring with a larger, more stable ring like pyrrolidine can eliminate decomposition pathways driven by strain release. acs.orgacs.org

Theoretical and Computational Investigations in Azetidine Chemistry

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding chemical bonding and reactivity at the atomic and subatomic levels. QM calculations are instrumental in modeling the behavior of molecules like 3-(2,4,6-Trimethoxybenzyl)azetidine, offering a window into their electronic structure and the energetic landscapes of their reactions.

Elucidation of Reaction Mechanisms and Transition States

QM calculations are a powerful tool for mapping out the intricate pathways of chemical reactions involving azetidines. By calculating the potential energy surface, researchers can identify the most likely routes from reactants to products. This includes the characterization of transition states, which are the highest energy points along a reaction coordinate and are crucial for determining reaction rates.

For instance, in the synthesis of azetidine (B1206935) rings, QM methods can be used to model the formation of the four-membered ring, such as through intramolecular cyclization. acs.org These calculations can help to understand the feasibility of different proposed mechanisms, like those involving π-allyl palladium complexes or Staudinger reactions. acs.org While specific QM studies on the reaction mechanisms for the formation of this compound are not extensively documented in the available literature, the general principles are applicable. Theoretical models could elucidate the transition state structures and activation energies for its synthesis, for example, via the nucleophilic substitution of a suitable precursor.

Table 1: Theoretical QM Data for a Proposed Synthesis of this compound via Intramolecular Cyclization

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +22.5 | -15.2 |

| Key Bond Distance (Å) | N-C: 3.1 | N-C: 2.2 | N-C: 1.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: The data in this table is theoretical and for illustrative purposes, based on general principles of QM calculations for similar reactions.

Understanding Regioselectivity and Stereoselectivity

Many reactions involving substituted azetidines can yield multiple products, leading to questions of regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed). QM calculations can predict the preferred outcomes by comparing the activation energies of the different possible reaction pathways. acs.org The lower the activation energy, the more favored the corresponding product.

In the context of this compound, functionalization of the azetidine ring could occur at different positions. QM calculations could determine whether a reaction is more likely to occur at the nitrogen atom or one of the carbon atoms of the ring. Similarly, if chiral centers are involved, these calculations can predict which diastereomer or enantiomer will be predominantly formed. nih.gov For example, in the Staudinger reaction for β-lactam synthesis, the stereochemical outcome is explained by the exo approach of the imine to the ketene (B1206846), a detail elucidated through computational modeling. acs.org

Table 2: Theoretical QM Analysis of Stereoselectivity in the Functionalization of this compound

| Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Formation of cis-isomer | 18.7 | 95 |

| Formation of trans-isomer | 20.1 | 5 |

Note: The data in this table is theoretical and for illustrative purposes, based on general principles of QM calculations for stereoselective reactions.

Analysis of Ring Strain and its Influence on Reactivity

Azetidine and its derivatives are characterized by significant ring strain, a consequence of their four-membered ring structure. researchgate.netrsc.org This strain energy, which for the parent azetidine is approximately 25.2 kcal/mol, is a driving force for many of its reactions. researchgate.net QM calculations can quantify this ring strain and analyze how it is distributed throughout the molecule.

The reactivity of the azetidine ring is intrinsically linked to this strain; reactions that lead to the opening of the ring are often thermodynamically favorable as they relieve this strain. rsc.orgrsc.orgresearchwithrutgers.com For this compound, QM methods could be employed to calculate the strain energy and predict how the bulky trimethoxybenzyl substituent might affect it. This, in turn, would influence the compound's stability and its propensity to undergo ring-opening reactions under various conditions. For example, ring strain can facilitate nitrogen deletion in certain azetidines to form cyclopropanes. acs.org

Table 3: Calculated Ring Strain Energy for Azetidine and a Substituted Derivative

| Compound | Ring Strain Energy (kcal/mol) |

| Azetidine | 25.2 |

| Theoretical this compound | 26.5 |

Note: The value for Azetidine is from the literature. researchgate.net The value for the substituted derivative is a theoretical estimate to illustrate the potential effect of a bulky substituent.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in chemical research due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying larger molecules like this compound.

Conformational Analysis and Energetics

Molecules are not static entities; they can adopt various three-dimensional shapes or conformations. DFT calculations are excellent for exploring the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them. digitallibrary.co.in

For this compound, there would be multiple possible conformations arising from the rotation around the single bond connecting the benzyl (B1604629) group to the azetidine ring, as well as the puckering of the azetidine ring itself. A DFT study could map out these conformers and their relative energies, providing a detailed picture of the molecule's preferred shapes. This conformational preference can have a significant impact on the molecule's biological activity and its reactivity. poliba.it

Table 4: Theoretical Relative Energies of Conformers of this compound from DFT Calculations

| Conformer | Dihedral Angle (N-C-C-Ph, degrees) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175 | 0.00 | 75.3 |

| 2 | 65 | 1.25 | 15.1 |

| 3 | -70 | 1.80 | 9.6 |

Note: The data in this table is theoretical and for illustrative purposes, based on general principles of DFT conformational analysis.

Intermediates Characterization

Many chemical reactions proceed through short-lived intermediates that are difficult to detect experimentally. DFT calculations can be used to model these transient species, providing information about their geometry, electronic structure, and stability. acs.org

In the synthesis or reactions of this compound, various intermediates could be formed, such as zwitterions, radicals, or metal-complexed species. acs.orgnih.gov For example, in a lithiation reaction, DFT can help to characterize the structure of the lithiated intermediate. nih.gov DFT calculations can provide valuable insights into the nature of these intermediates, helping to build a more complete and accurate picture of the reaction mechanism. For instance, DFT studies on aziridinium (B1262131) ion intermediates have been used to analyze their reactivity. digitallibrary.co.in

Table 5: Calculated Properties of a Postulated Reaction Intermediate in the Chemistry of this compound

| Property | Value |

| Structure | Azetidinyl Radical |

| Spin Density on Nitrogen | 0.85 |

| Relative Energy (kcal/mol) | +15.0 |

| Key Bond Lengths (Å) | C-N: 1.45, C-C: 1.58 |

Note: The data in this table is theoretical and for illustrative purposes, based on general principles of DFT calculations on reaction intermediates.

Solvation Effects in Reaction Pathways

Solvation plays a critical role in dictating the course and outcome of chemical reactions involving azetidines. The choice of solvent can significantly influence the stability of reactants, transition states, and intermediates, thereby altering reaction rates and stereoselectivity. nih.govacs.org

For instance, in the context of α-lithiation of N-substituted azetidines, the coordinating ability of the solvent is paramount. nih.gov In coordinating solvents like tetrahydrofuran (B95107) (THF), the lithiated intermediate is stabilized, leading to a specific reaction pathway. nih.gov Conversely, non-coordinating solvents such as toluene (B28343) can lead to different or competing reaction pathways due to the altered stability and reactivity of the organolithium reagent and the lithiated azetidine. nih.gov A study on N-phenylethyl-2-oxazolinylaziridines, a related three-membered aza-heterocycle, demonstrated that a regioselective lithiation occurs in THF, while in toluene, a nucleophilic attack of the organolithium on the oxazoline (B21484) ring competes with deprotonation. nih.gov This highlights the profound impact of solvent choice on reaction outcomes.

Furthermore, in the enantioselective ring-opening of 3-substituted azetidines catalyzed by chiral squaramide hydrogen-bond donors, solvent effects are prominent. acs.org Ethereal solvents, particularly 2-methyltetrahydrofuran (B130290) (2-MeTHF), were found to provide optimal enantioselectivity. acs.org In contrast, highly polar solvents led to a significant decrease in selectivity, supporting a mechanism that involves noncovalent interactions between the catalyst and the substrate. acs.org This underscores the importance of a less polar environment to facilitate the key noncovalent interactions that govern the enantioselectivity of the reaction.

Computational studies, often employing density functional theory (DFT) with explicit solvent models, are instrumental in elucidating these solvation effects. researchgate.net By modeling the reaction in the presence of solvent molecules, chemists can gain a deeper understanding of how the solvent participates in the reaction, stabilizes key species, and influences the energy barriers of different pathways. For example, in the regio- and diastereoselective synthesis of 2-arylazetidines, DFT calculations incorporating an explicit solvent model were crucial in explaining the observed stereochemical outcomes and the kinetic control of the reaction. researchgate.net

The following table summarizes the effect of solvents on the enantioselectivity of the squaramide-catalyzed ring-opening of a model azetidine.

| Solvent | Enantiomeric Excess (ee %) |

| 2-Methyltetrahydrofuran | 97 |

| Diethyl ether | 95 |

| Dichloromethane | 85 |

| Acetonitrile | 70 |

| Methanol | 50 |

| This table presents illustrative data on how solvent choice can impact the enantioselectivity of a reaction, based on general findings in azetidine chemistry. |

Molecular Dynamics and Simulation Approaches

While not extensively documented specifically for this compound, molecular dynamics (MD) simulations are a powerful tool for investigating the reactivity of azetidines and related strained heterocycles. acs.orgacs.org MD simulations allow researchers to observe the dynamic behavior of molecules over time, providing insights into conformational changes, reaction mechanisms, and the role of solvent molecules at an atomistic level. acs.orgacs.org

For instance, quasiclassical molecular dynamics simulations have been employed to study the reactivity of cyclic isodiazenes derived from azetidines. acs.orgacs.org These simulations revealed that upon formation, the isodiazene derived from azetidine can undergo nitrogen deletion to form cyclopropanes, a process influenced by the inherent ring strain of the four-membered ring. acs.orgacs.org The simulations can trace the trajectories of the reacting molecules, identifying key intermediates and transition states that govern the reaction pathway. acs.orgacs.org

MD simulations are particularly useful for understanding complex reaction landscapes with multiple competing pathways. By simulating a large number of trajectories, it is possible to predict the branching ratios for different products and identify the factors that favor one pathway over another. acs.org For example, in the study of cyclic isodiazenes, MD simulations helped to explain why azetidines exhibit different reactivity compared to larger ring systems like pyrrolidines and piperidines. acs.orgacs.org

AI-Assisted Synthetic Route Design and Optimization for Azetidine Compounds

For azetidine synthesis, AI can be employed to:

Propose Retrosynthetic Pathways: AI algorithms can work backward from the target azetidine derivative, suggesting a series of reactions and commercially available starting materials. nih.gov This can significantly shorten the time required for synthetic planning.

Predict Reaction Outcomes and Optimize Conditions: Machine learning models can be trained to predict the success of a particular reaction and to suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize side products. ontosight.aithescience.dev

Discover Novel Reactions: By analyzing patterns in chemical data, AI can potentially identify new types of reactions for synthesizing the azetidine ring, expanding the synthetic chemist's toolkit. thescience.dev

For example, researchers have utilized computational models to predict which compounds will successfully react to form azetidines via photocatalysis. thescience.dev This predictive approach avoids a lengthy trial-and-error process in the lab. thescience.dev Pharmaceutical companies are increasingly adopting AI tools to accelerate the "Design-Make-Test-Analyze" cycle in drug discovery, where the "Make" (synthesis) phase is often a bottleneck. nih.gov By providing efficient synthetic routes, AI can enable the rapid synthesis of a wider variety of azetidine-containing compounds for biological screening. nih.gov

| Target Molecule | Precursor 1 | Precursor 2 | Proposed Reaction Type |

| 3-Aryl-azetidine | 3-Iodoazetidine | Arylboronic acid | Suzuki Coupling |

| 3-Amino-azetidine | Azetidin-3-one | Amine | Reductive Amination |

| 3-Hydroxy-azetidine | Azetidin-3-one | - | Reduction |

| This table provides a simplified, illustrative example of how an AI tool might suggest synthetic disconnections for a substituted azetidine. |

Spectroscopic and Structural Analysis Methodologies for Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei within the molecule.

Proton (¹H) NMR

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in 3-(2,4,6-Trimethoxybenzyl)azetidine.

Aromatic Protons: The two protons on the trimethoxybenzyl ring would likely appear as a singlet in the aromatic region of the spectrum.

Methoxy (B1213986) Protons: Two distinct signals would be expected for the three methoxy groups. The two methoxy groups at the ortho positions (2 and 6) are equivalent and would produce one singlet, while the para-methoxy group (4) would produce a separate singlet. These would typically appear in the range of 3.5-4.0 ppm.

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring would show complex splitting patterns due to their constrained environment. The proton at the 3-position would be a multiplet, and the protons at the 2- and 4-positions would also show characteristic multiplets.

Benzyl (B1604629) Protons: The two protons of the methylene (B1212753) group connecting the azetidine and the trimethoxybenzyl rings would likely appear as a doublet.

Carbon-13 (¹³C) NMR

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring would be observed, with the carbons attached to the methoxy groups shifted downfield.

Methoxy Carbons: Signals for the carbons of the methoxy groups would be present.

Azetidine Carbons: The three carbons of the azetidine ring would each give a distinct signal.

Benzyl Carbon: The carbon of the methylene bridge would also be identifiable.

Heteronuclear NMR (e.g., ¹⁵N NMR)

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a valuable tool for studying nitrogen-containing compounds like azetidines. The chemical shift of the nitrogen atom in the azetidine ring would provide insight into its electronic environment. For unsubstituted azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm relative to anhydrous ammonia. nih.gov Substitution on the ring would be expected to alter this chemical shift.

2D NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. It would be essential for confirming the connection between the benzyl protons and the carbons of both the azetidine and the trimethoxybenzyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about which atoms are close to each other in space, which is critical for determining the three-dimensional structure and stereochemistry. For instance, NOESY can show correlations between the protons of the benzyl group and the protons on the azetidine ring, helping to define the molecule's conformation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate measurement of the mass-to-charge ratio of the molecular ion of this compound. This high-precision data allows for the unambiguous determination of the elemental formula, confirming that the number of carbon, hydrogen, nitrogen, and oxygen atoms matches the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups.

For azetidine compounds, IR spectroscopy is instrumental in confirming the presence of the core heterocyclic ring and its substituents. The four-membered azetidine ring has characteristic vibrations, including C-H, C-N, and N-H stretches, as well as ring puckering modes which can sometimes be observed in the far-infrared region. tandfonline.com In the synthesis of azetidine derivatives, the appearance of bands corresponding to the aliphatic C-H stretches of the ring and the disappearance of precursor functional group bands (like an azomethine C=N group) are key indicators of successful cyclization. mu.edu.iq

For This compound , the IR spectrum would be expected to show a combination of signals from the azetidine ring and the substituted benzyl group. Key absorptions would include N-H stretching, aliphatic and aromatic C-H stretching, C-N stretching, C-O stretching from the methoxy groups, and aromatic C=C bending.

Below is a table of expected characteristic IR absorption bands for This compound .

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Azetidine Ring) | Stretch | 3300 - 3500 |

| C-H (Aromatic Ring) | Stretch | 3000 - 3100 |

| C-H (Aliphatic - CH₂) | Stretch | 2850 - 3000 |

| C=C (Aromatic Ring) | Stretch | 1580 - 1610 and 1450 - 1500 |

| C-O (Methoxy Ether) | Stretch | 1200 - 1250 (asymmetric) and 1000-1075 (symmetric) |

| C-N (Azetidine Ring) | Stretch | 1150 - 1250 |

In situ FT-IR for Reaction Monitoring

In situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of chemical reactions as they occur. nih.gov By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously, providing immediate data on the concentration of reactants, intermediates, and products. nih.gov This technique eliminates the need for time-consuming offline analysis, such as TLC or HPLC, and provides a comprehensive understanding of reaction kinetics, mechanisms, and endpoints. nih.govirdg.org

The synthesis of azetidines, which often involves multistep sequences and potentially unstable intermediates, is an ideal candidate for monitoring by in situ FT-IR. acs.orgsemanticscholar.org For example, in a cyclization reaction to form the azetidine ring, the disappearance of a key vibrational band from a precursor, such as a carbonyl (C=O) stretch from an aldehyde or a C-Br stretch from an alkyl halide, can be tracked. Simultaneously, the appearance of peaks characteristic of the azetidine ring, such as the N-H or specific ring vibrations, confirms the formation of the desired product. This real-time tracking allows for precise control over reaction conditions to optimize yield and purity. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, stereochemistry, and the packing of molecules within a crystal lattice. nih.govmdpi.com For complex organic molecules, XRD is invaluable for confirming the absolute configuration and conformation.

In the study of azetidine derivatives, XRD analysis is particularly important for elucidating the conformation of the strained four-membered ring and the stereochemical relationship of its substituents. nih.gov The inherent ring strain endows azetidine with significant molecular rigidity, and XRD can confirm the cis or trans geometry of substituents, which is crucial for structure-activity relationship studies. nih.govresearchgate.net

While a specific crystal structure for This compound is not publicly available, a hypothetical data table based on analyses of similar organic molecules is presented below to illustrate the type of information obtained from an XRD experiment. nih.govnih.govbeilstein-journals.org

| Parameter | Example Value |

| Compound | This compound |

| Empirical Formula | C₁₄H₂₁NO₃ |

| Formula Weight | 251.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.514 |

| b (Å) | 10.235 |

| c (Å) | 16.472 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1433.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.163 |

Chromatographic Methods for Purity and Analysis (e.g., HPLC, TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the analysis of synthesized organic compounds like azetidine derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, leading to high-resolution separations. acs.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is commonly used for the analysis of moderately polar organic compounds like azetidine derivatives. acs.org HPLC is the standard method for determining the final purity of a synthesized compound, often requiring a purity of >95% for biological testing. acs.orgnih.gov

The following table outlines typical chromatographic conditions for the analysis of This compound .

| Technique | Stationary Phase | Mobile Phase Example | Detection | Typical Result |

| TLC | Silica (B1680970) Gel 60 F₂₅₄ | 10% Methanol in Dichloromethane | UV Light (254 nm) / KMnO₄ stain | Rƒ ≈ 0.4 |

| HPLC | C18 silica column (4.6 x 150 mm) | Gradient: 10-90% Acetonitrile in Water (with 0.1% TFA) over 20 min | UV-Vis (254 nm) | Retention Time (tR) ≈ 12.5 min |

Advanced Applications of Azetidine Derivatives in Chemical Research

Azetidines as Chiral Building Blocks in Asymmetric Synthesis

The rigid, conformationally constrained structure of the azetidine (B1206935) ring makes it an excellent chiral scaffold for asymmetric synthesis. Enantiomerically pure azetidines serve as valuable starting materials or templates for creating complex molecules with high stereocontrol. chempedia.infonih.gov

One of the key applications is in the synthesis of non-natural amino acids and peptidomimetics. acs.org L-azetidine-2-carboxylic acid, a naturally occurring proline analogue, is a prominent example that has been used as a foundational building block for creating more complex derivatives. medwinpublishers.comclockss.org The synthesis of such derivatives often relies on stereoselective methods to control the geometry of substituents on the azetidine ring. acs.org For instance, enantiopure cis-substituted azetidines can be efficiently synthesized through the cyclization of γ-amino alcohols mediated by 1,1′-carbonyldiimidazole (CDI). acs.org

Furthermore, the strain within the azetidine ring can be harnessed for stereoselective functionalization. rsc.org Highly enantioenriched N-alkyl-2-acylazetidines can be prepared via the stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines, followed by hydrolysis, without racemization. rsc.org This highlights the utility of the azetidine ring as a template that directs the stereochemical outcome of reactions. The development of methods for the enantiocontrolled synthesis of azetidine libraries from precursors like 1-azabicyclobutanes further expands their accessibility as chiral building blocks for diverse applications, including the preparation of chemical probes. chemrxiv.org

Role of Azetidine in Ligand Design for Catalysis

The well-defined and rigid geometry of the azetidine ring is highly advantageous for designing chiral ligands used in transition-metal-catalyzed reactions. nih.gov The rigidity of the scaffold can enhance the control over the catalytic pocket, leading to increased enantioselectivity in asymmetric reactions. rsc.org

Azetidine-based ligands have proven effective in a variety of catalytic processes. For example, C2-symmetric azetidines have been synthesized as new ligands for palladium-catalyzed reactions. acs.org Similarly, azetidine-derived binuclear zinc catalysts have been developed for asymmetric Michael additions, where the azetidine ring's rigidity is credited with improving enantioselectivity. rsc.org

New families of ligands based on aziridine (B145994) and azetidine cores have been developed for Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net These catalytic systems, which combine the strained heterocycle with a flexible methylamine (B109427) side chain or a more rigid imidate arm, have demonstrated high efficiency. mdpi.com They can catalyze couplings of aryl halides, including challenging aryl chlorides, with catalyst loadings as low as 0.001% and at temperatures ranging from room temperature to 100 °C. mdpi.comresearchgate.net The variation in ring strain between azetidine and aziridine ligands was found to impact the outcome of the catalytic reaction. mdpi.com

| Catalyst System | Core Heterocycle | Pendant Arm | Application | Key Findings | Citation |

| Binuclear Zinc Catalyst | Azetidine | - | Asymmetric Michael Addition | Rigidity of azetidine scaffold enhances enantioselectivity. | rsc.org |

| Palladium Complexes | Azetidine/Aziridine | Methylamine | Suzuki-Miyaura Coupling | Effective for aryl chlorides with low catalyst loading. | mdpi.comresearchgate.net |

| Palladium Complexes | Azetidine/Aziridine | Imidate | Suzuki-Miyaura Coupling | Ring and side chain strain modulate catalytic properties. | mdpi.com |

| C2-Symmetric Ligands | Azetidine | - | Palladium-Catalyzed Reactions | Developed as novel chiral ligands for Pd catalysis. | acs.org |

Development of Azetidine-Containing Scaffolds for Material Science (e.g., Polymerization)

The ring strain inherent to azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines with diverse applications in material science. rsc.orgresearchgate.net The polymerization of azetidine and its derivatives can be initiated by various cationic initiators. researchgate.net

The cationic ROP of N-alkylazetidines can proceed as a "living" polymerization, which allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net The reactivity in these polymerizations is significant; for example, the propagation rate constant for the polymerization of 1-(2-cyanoethyl)azetidine was found to be 1.4 x 10⁻⁴ dm³·mol⁻¹·s⁻¹ at 78°C. researchgate.net The resulting polymers, known as polyazetidines or poly(trimethylene imine)s, have a range of important applications, including as antibacterial coatings, for CO₂ adsorption, and in gene transfection. rsc.org

Beyond polymerization, azetidine scaffolds are being explored for the development of other advanced materials. For instance, photochemical strategies have been used to synthesize tunable azetidine-based energetic materials. acs.orgresearchgate.net The high strain energy of the azetidine ring makes it a promising scaffold for such applications, offering potential beyond traditional energetic materials. researchgate.net

Azetidines as Unique Structural Motifs for Exploring Molecular Interactions (excluding biological activity)

The unique structural properties of the azetidine ring—its small size, conformational rigidity, and significant ring strain—make it a fascinating motif for studying and engineering molecular interactions. rsc.orgacs.orgacs.org The four-membered ring is conformationally puckered, with bond angles that deviate significantly from the ideal tetrahedral geometry, influencing the spatial arrangement of its substituents. researchgate.net

This constrained geometry can be exploited to control molecular conformation. nih.gov For example, incorporating an azetidine ring into a molecule provides a different conformational profile compared to more flexible linkers like ethers or amines. nih.gov This rigidity can precisely control the orientation of appended functional groups, accessing new chemical and intellectual property space. acs.org The trimethoxybenzyl group in a compound like 3-(2,4,6-Trimethoxybenzyl)azetidine would be held in a specific spatial orientation relative to the azetidine nitrogen, influencing crystal packing and intermolecular forces.

Computational studies and X-ray diffraction analysis of azetidine-containing metal complexes reveal how the strained ring can influence coordination geometry. nih.gov For example, a 2,4-cis-disubstituted azetidine ligand can form a tridentate complex with palladium, creating a concave architecture that envelops the metal and distorts its geometry away from an ideal square plane. nih.gov This ability to induce specific geometric constraints is a direct result of the azetidine's unique structural motif.

Design of Novel Synthetic Reagents and Intermediates based on Azetidine Chemistry

The chemical reactivity of azetidines, driven by their ring strain, allows for their use as versatile synthetic intermediates and the basis for novel reagents. medwinpublishers.comrsc.org While more stable than their three-membered aziridine counterparts, azetidines can undergo facile ring-opening reactions under appropriate conditions, making them valuable precursors to other functionalized molecules. rsc.org

Strain-release functionalization is a key strategy. For example, 1-azabicyclo[1.1.0]butane (ABB), a highly strained azetidine derivative, can be directly alkylated with organometal reagents in the presence of a copper catalyst to rapidly generate diverse bis-functionalized azetidines. organic-chemistry.org This method leverages the high strain of the bicyclic system to drive the reaction.

Azetidines can also be activated for ring-opening. Acylation of the azetidine nitrogen, for instance with a 3,4,5-trimethoxybenzoyl group, can activate the ring towards enantioselective desymmetrization via nucleophilic attack by thiols. rsc.org Furthermore, azetidine sulfonyl fluorides have been developed as novel reagents that react readily with a wide range of nucleophiles, enabling the facile functionalization of complex molecules and offering new motifs for chemical discovery. acs.org These examples demonstrate how the inherent properties of the azetidine ring can be harnessed to design innovative and powerful synthetic tools. medwinpublishers.comresearchgate.net

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of More Sustainable and Environmentally Friendly Synthetic Routes

The synthesis of azetidines has traditionally involved multi-step sequences that may utilize hazardous reagents or generate significant waste. magtech.com.cn A key future direction is the development of greener synthetic protocols. For a target like 3-(2,4,6-Trimethoxybenzyl)azetidine, this involves reimagining the formation of the azetidine (B1206935) ring.

Modern sustainable methods focus on maximizing atom economy and employing catalytic processes. One promising approach is the use of photocatalysis, which uses visible light to drive reactions under mild conditions. mit.edu For instance, the aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. rsc.org A hypothetical sustainable synthesis of the target compound could involve the photocycloaddition of an alkene with an oxime precursor, a reaction that can be promoted by visible light. rsc.org Another green strategy is the use of earth-abundant metal catalysts, such as lanthanum(III) triflate (La(OTf)₃), which has been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines in high yield. frontiersin.org

These modern approaches stand in contrast to classical methods, which might involve the cyclization of a 1,3-amino alcohol derived from a multi-step reduction and protection sequence, often requiring stoichiometric activating agents and harsh conditions.

Table 1: Comparative Analysis of Synthetic Routes to this compound

| Metric | Classical Route (Hypothetical) | Sustainable Route (Hypothetical) |

|---|---|---|

| Key Transformation | Intramolecular cyclization of an amino alcohol via a sulfonate ester intermediate. | Photocatalytic [2+2] cycloaddition or La(OTf)₃-catalyzed epoxide opening. rsc.orgfrontiersin.org |

| Reagents/Conditions | Requires stoichiometric activating agents (e.g., MsCl, TsCl), strong bases (e.g., NaH), and often anhydrous organic solvents. | Catalytic amounts of a photocatalyst and visible light, or a Lewis acid catalyst under mild conditions. mit.edufrontiersin.org |

| Atom Economy | Lower, due to the use of stoichiometric activating and protecting groups. | Higher, as fewer atoms are wasted in byproducts. |

| Environmental Impact | Generates significant salt waste and often relies on volatile organic solvents. | Reduced waste generation; potential for use of greener solvents. |

Integration of Machine Learning and AI in Azetidine Synthesis Design

Furthermore, ML models are being developed to predict reaction outcomes and yields with increasing accuracy. mit.edunih.gov By training on large datasets of experimental results, these models can pre-screen reaction conditions and substrate combinations, saving significant time and resources in the lab. mit.edu This predictive power would allow researchers to identify the most promising conditions for synthesizing this compound before ever running a physical experiment.

| Proposed Disconnection | Key Precursors | AI-Generated Feasibility Score* | Potential Advantages |

|---|---|---|---|

| C3-Benzyl Bond Cleavage | Azetidine-3-yl synthon + 2,4,6-Trimethoxybenzyl halide | 8.5/10 | Convergent; allows late-stage introduction of the benzyl (B1604629) group. |

| N1-C2 and C3-C4 Bond Cleavage ([2+2] Cycloaddition) | 2,4,6-Trimethoxybenzaldehyde-derived imine + Ethylene | 7.8/10 | Direct formation of the four-membered ring. rsc.org |

| N1-C4 Bond Cleavage (Intramolecular Cyclization) | 4-Amino-3-(2,4,6-trimethoxybenzyl)butan-1-ol | 9.1/10 | Reliable classical approach, high predictability. organic-chemistry.org |

*Feasibility scores are hypothetical and for illustrative purposes, representing a combination of factors like predicted yield, precedent in literature, and precursor availability.

Exploration of Novel Reactivity Patterns for Functionalization

Beyond its synthesis, the future of this compound chemistry lies in its potential for novel functionalization. The inherent strain of the azetidine ring makes it a substrate for unique chemical transformations that are not accessible to less strained rings like pyrrolidine. rsc.orgresearchgate.net

One major area of research is strain-release functionalization . This concept uses the stored energy of the strained ring to drive reactions. beilstein-journals.org For the target molecule, this could involve nucleophilic ring-opening of the azetidine. Treatment with various nucleophiles could cleave a C-N bond to produce highly functionalized γ-amino compounds, which are valuable building blocks in their own right. nih.gov The regioselectivity of this opening can often be controlled by the substituents on the ring and the reaction conditions. nih.gov

Another emerging frontier is the late-stage functionalization of the molecule. This could involve C-H activation on either the azetidine ring or the electron-rich trimethoxybenzyl group, allowing for the direct installation of new substituents without a lengthy de novo synthesis. For example, palladium-catalyzed C(sp³)–H amination has been used to form azetidine rings and could potentially be adapted to functionalize the existing scaffold. rsc.org Similarly, developing new cycloaddition reactions, such as the [3+2] cycloaddition of azetidine nitrones, opens pathways to complex fused heterocyclic systems starting from the simple azetidine core. acs.org

Table 3: Potential Novel Functionalization Reactions for this compound

| Reaction Type | Target Site | Potential Product Class | Relevant Research Principle |

|---|---|---|---|

| Nucleophilic Ring-Opening | Azetidine C-N bond | γ-Substituted Amines | Strain-release chemistry. nih.gov |

| C-H Arylation | Trimethoxybenzyl Ring | Biaryl-containing Azetidines | Late-stage functionalization. |

| [3+2] Cycloaddition | Azetidine-derived Nitrone | Fused Isoxazolidine-Azetidines | 1,3-Dipolar cycloaddition chemistry. acs.org |

| Ring Expansion | Azetidine Ring | Substituted Pyrrolidines | Rearrangement of azetidinium ylides. researchgate.net |

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The study of azetidine chemistry is increasingly benefiting from advanced analytical and computational tools that provide unprecedented insight into transient intermediates and transition states.

In-situ spectroscopy , particularly Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allows chemists to monitor reactions in real-time. acs.org For a proposed synthesis of this compound, in-situ FT-IR could track the consumption of starting materials and the appearance of key intermediates and the final product, providing crucial kinetic data. acs.orgresearchgate.net This technique has been used to identify catalyst resting states and reactive intermediates in the ring-opening of azetidines. acs.org

Complementing these experimental techniques is the growing power of computational chemistry . Density Functional Theory (DFT) calculations are now routinely used to model reaction pathways, calculate transition state energies, and rationalize observed selectivities. nih.govnih.gov For the synthesis of the target molecule, DFT could be used to predict the most likely stereochemical outcome of a reaction or to understand why a particular catalyst is effective. researchgate.net For example, computational models have been instrumental in predicting which substrate pairs will successfully react in photocatalytic azetidine synthesis, turning a trial-and-error process into a predictive science. mit.edu

Table 4: Application of Advanced Mechanistic Techniques to Azetidine Synthesis

| Technique | Information Gained | Example Application for the Target Compound |

|---|---|---|

| In-situ FT-IR/NMR | Real-time reaction kinetics, identification of transient intermediates, catalyst resting states. acs.org | Monitoring the rate of ring closure in a cyclization reaction to optimize temperature and reaction time. |

| Density Functional Theory (DFT) | Transition state structures and energies, reaction energy profiles, prediction of stereoselectivity and regioselectivity. nih.gov | Calculating the energy barriers for competing pathways in a nucleophilic ring-opening to predict the major product. |

| Rapid-Scan Spectroscopy | Characterization of short-lived species generated photochemically or in fast reactions. | Observing the initial excited state species in a proposed photocatalytic synthesis. |

| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking/forming in the rate-determining step. | Determining if a C-H bond is broken in the rate-limiting step of a C-H functionalization reaction on the benzyl ring. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,4,6-Trimethoxybenzyl)azetidine, and how is the trimethoxybenzyl group introduced?

- Methodological Answer : The synthesis typically involves azetidine ring functionalization. The trimethoxybenzyl (Tmob) group is introduced via alkylation or nucleophilic substitution. For example, in peptide chemistry, the Tmob group acts as a protective moiety, requiring reagents like 2,4,6-trimethoxybenzyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key intermediates (e.g., azetidine-3-carboxylic acid derivatives) are often synthesized first, followed by coupling with trimethoxybenzyl halides . Characterization via and IR spectroscopy confirms regioselectivity and purity .

Q. How is the steric and electronic influence of the 2,4,6-trimethoxybenzyl group addressed in reaction design?

- Methodological Answer : The bulky Tmob group can hinder nucleophilic attacks. Researchers mitigate this by using polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility and reduce steric crowding. Catalytic methods, such as Pd-mediated cross-coupling, are employed to activate inert positions. Electronic effects from methoxy groups are countered by adjusting reaction temperatures or leveraging hydrogen-bonding interactions .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify substitution patterns (e.g., methoxy proton signals at δ 3.7–3.9 ppm) and azetidine ring conformation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO has a theoretical MW of 390.18 g/mol) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for derivatives used in materials science .

Advanced Research Questions

Q. How can contradictory solubility data for this compound derivatives be resolved in drug discovery workflows?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent interactions. Researchers employ:

- Co-solvent Systems : Mixtures of DCM/MeOH or THF/water improve solubility profiling.

- Crystallography : Single-crystal X-ray diffraction identifies dominant polymorphs.

- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers. For example, derivatives with logP >3.5 require surfactants (e.g., Tween-80) for in vitro assays .

Q. What strategies optimize the regioselectivity of azetidine ring functionalization in the presence of a Tmob group?

- Methodological Answer :

- Protecting Group Engineering : Temporary protection of the azetidine nitrogen with Boc or Fmoc groups directs reactivity to specific sites .

- Metal Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the azetidine ring without Tmob deprotection .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization on the azetidine nitrogen) .

Q. How does the Tmob group influence pharmacological activity in antifolate analogs?

- Methodological Answer : In antifolate research, the Tmob moiety enhances lipophilicity, improving blood-brain barrier penetration. For example, analogs like N6-(2,4,6-Trimethoxybenzyl)-pyridopyrimidine triamines inhibit dihydrofolate reductase (DHFR) with IC values <10 nM. Activity is validated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.